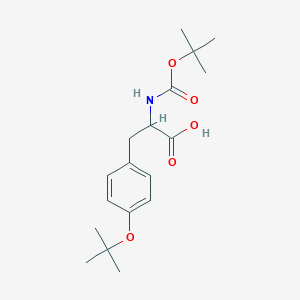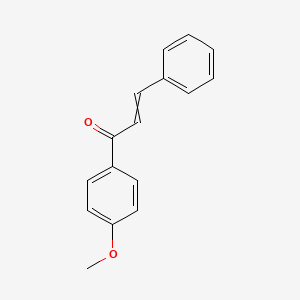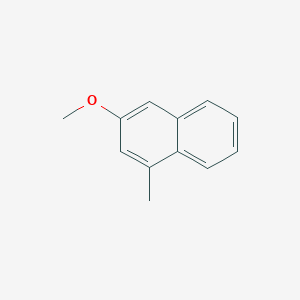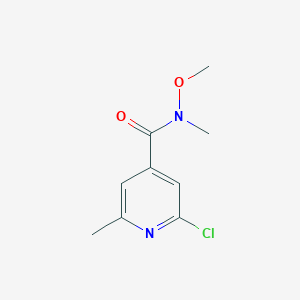
2-Amino-1-(4-phenylphenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(4-phenylphenyl)ethan-1-one: is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to the nitrogen atom of a phenacylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-Amino-1-(4-phenylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of α-phenylethylamine with tert-butyl hypochlorite in dry benzene, followed by the addition of sodium methoxide in anhydrous methanol . The reaction mixture is then heated under reflux, and the product is isolated through a series of extractions and crystallizations.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and the use of continuous flow reactors can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-1-(4-phenylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include oximes, nitroso derivatives, and substituted phenacylamines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Amino-1-(4-phenylphenyl)ethan-1-one is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can also be used in the synthesis of biologically active compounds.
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(4-phenylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Benzylamine: Contains a benzyl group attached to the nitrogen atom.
Phenacylamine: Similar to 2-Amino-1-(4-phenylphenyl)ethan-1-one but lacks the additional phenyl group.
Uniqueness: this compound is unique due to the presence of both phenyl and phenacyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to simpler amines .
Eigenschaften
Molekularformel |
C14H13NO |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-amino-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H13NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10,15H2 |
InChI-Schlüssel |
DWDFSNARQSUYQN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloro-8-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8813630.png)


![(1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B8813648.png)







